molecular formula C10H15NO2 B13612738 (s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

Cat. No.: B13612738
M. Wt: 181.23 g/mol
InChI Key: JMQJLPCLMQBSHJ-SECBINFHSA-N
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Description

(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is a chiral phenylaminoethanol derivative of interest in medicinal chemistry and neuroscience research. This compound is part of a broader class of substituted aminoethanols and aminoindanes that have been investigated for their potential interactions with the central nervous system. Structural analogs, such as various 2-aminoindane derivatives, are known to interact with plasma membrane monoamine transporters and adrenergic receptors, suggesting potential research applications in studying neurotransmitter systems . The primary value of this chiral compound for researchers lies in its use as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. The structural motif of a chiral amino alcohol attached to a methoxy- and methyl-substituted phenyl ring is common in the exploration of psychoactive substances . Researchers are investigating similar compounds for their potential effects on serotonergic pathways, with some derivatives being studied for their ability to modulate binge behaviors and addiction in pre-clinical models . This compound is supplied strictly for research purposes such as in-vitro analysis, method development, and chemical synthesis. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1

InChI Key

JMQJLPCLMQBSHJ-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CO)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Methoxy-5-methylbenzaldehyde

The most commonly reported method involves the reductive amination of 2-methoxy-5-methylbenzaldehyde with ammonia or an amine source to form an imine intermediate, which is subsequently reduced to yield the amino alcohol.

  • Step 1: Formation of imine by reaction of 2-methoxy-5-methylbenzaldehyde with ammonia or a suitable amine under mild acidic or neutral conditions.
  • Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation to afford this compound.
  • Stereocontrol: The use of chiral catalysts or auxiliaries ensures the selective formation of the (S)-enantiomer.

This approach is favored for its simplicity and scalability. Industrial adaptations often employ continuous flow reactors and optimized catalysts to improve yield and reduce costs.

Chiral Auxiliary or Catalyst-Assisted Synthesis

Alternative methods use chiral auxiliaries or asymmetric catalytic systems to induce stereoselectivity during the amino alcohol formation:

  • Chiral catalysts such as chiral transition metal complexes facilitate enantioselective hydrogenation of the imine intermediate.
  • Chiral auxiliaries attached to the aldehyde or amine component guide the stereochemistry of the product.

These methods achieve high enantiomeric excess but may require additional steps for auxiliary removal.

Multi-Step Synthetic Routes via Protected Intermediates

Some processes involve multi-step synthesis where the amino alcohol is formed via protected intermediates such as oxazolidines or dioxolanes. For example:

  • Reaction of glycinamide derivatives with dioxolane intermediates under controlled conditions (e.g., low temperature, -78°C to 0°C) in solvents like tetrahydrofuran.
  • Subsequent deprotection and purification yield the target amino alcohol with high optical purity.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield/Enantiomeric Excess
Temperature 0°C to reflux (depending on step) Controls reaction rate and selectivity
Solvent Methanol, ethanol, tetrahydrofuran (THF) Solvent polarity affects imine formation
Reducing Agent Sodium borohydride, catalytic hydrogenation Efficient reduction of imine to amino alcohol
Catalyst Chiral transition metal complexes (optional) Enhances enantioselectivity
Reaction Time 1-24 hours Sufficient time for complete conversion

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic methods. Analytical techniques such as:

are employed to ensure the identity and purity of this compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Reductive Amination Direct conversion from aldehyde Simple, scalable, cost-effective Requires stereocontrol measures
Chiral Catalyst-Assisted Asymmetric hydrogenation High enantiomeric excess Catalyst cost, complexity
Multi-Step via Protected Intermediates Use of glycinamide and dioxolane intermediates High optical purity Multi-step, longer synthesis

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antidepressant and anti-inflammatory effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors in the body, modulating their activity.

    Pathways Involved: The compound can influence neurotransmitter pathways, leading to potential antidepressant effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the phenyl ring and the nature of the amino-alcohol backbone. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features & Applications Source
(S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol HCl 4-Cl C₈H₁₀ClNO·HCl 208.09 High purity (95%); lab use as pharmaceutical intermediate . Apollo Scientific
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol 4-OCH₃, N-methylated C₁₀H₁₅NO₂ 181.23 Methylamino group reduces polarity; potential CNS applications . American Elements
(S)-2-Amino-2-(3-chlorophenyl)ethanol 3-Cl C₈H₁₀ClNO 171.62 Lower molecular weight; chloro group enhances lipophilicity . American Elements
(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethanol 5-F, 3-OCH₃ C₉H₁₂FNO₂ 199.20 (calculated) Fluorine improves metabolic stability; explored in antipsychotic drug candidates . ChemicalBook
2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol 2,5-Cl₂ C₈H₉Cl₂NO 222.07 (calculated) Dichloro substitution increases steric hindrance; antimicrobial potential . ChemicalBook

Biological Activity

(S)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol, also known as 2-amino-2-(5-methoxy-2-methylphenyl)ethanol, is an organic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound primarily interacts with adrenergic receptors, modulating the release of neurotransmitters such as norepinephrine and dopamine. This interaction is crucial for various physiological processes, including mood regulation and cognitive function. Additionally, the compound has been investigated for its potential anti-cancer properties.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various compounds similar to this compound against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated that compounds with similar structures exhibited significant selective cytotoxicity against malignant cells while showing weaker effects on normal cells .
  • Inhibition of Kinases : Research has shown that derivatives of this compound can inhibit key kinases such as EGFR and VEGFR-2, which are involved in cancer proliferation and angiogenesis. Comparative studies demonstrated that certain derivatives had stronger inhibitory effects than Sorafenib, a well-known cancer treatment .
  • Cell Viability Assays : The MTT assay was employed to assess the viability of cancer cells treated with this compound. The IC50 values obtained indicated potent anticancer activity, suggesting its potential as a therapeutic agent .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions:

Reaction TypeReagents
OxidationChromium trioxide, Potassium permanganate
ReductionSodium borohydride, Lithium aluminum hydride
SubstitutionSodium methoxide, Potassium tert-butoxide

These reactions are critical for producing the compound in high yields while maintaining purity. In industrial applications, continuous flow reactors may be utilized to optimize production efficiency.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other compounds with similar functional groups:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyphenylethanolHydroxyl group on phenyl ringLess lipophilic due to additional hydroxyl group
PhenylethanolSimple phenolic structureLacks amino and methoxy groups
3-MethoxyphenylethanolMethoxy group on different carbonDifferent positioning of methoxy affects reactivity
4-AminophenolAmino group on para positionMore polar due to amino group positioning

This table highlights how the combination of an amino group, hydroxyl group, and specific methoxy-substituted phenyl ring contributes to the distinct reactivity and biological activity of this compound compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol?

  • Methodological Answer : Synthesis typically involves reacting substituted phenol derivatives (e.g., 2-methoxy-5-methylphenol) with amines and alcohols under controlled conditions. For example, ethylene oxide or ethanolamine can be used to introduce the ethan-1-ol moiety, followed by amination steps. Catalysts such as palladium or nickel may facilitate coupling reactions, and pH/temperature control (e.g., 50–100°C, neutral to mildly acidic conditions) is critical to optimize yield . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is this compound characterized in laboratory settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR (¹H and ¹³C) to identify aromatic protons, methoxy/methyl groups, and amino/ethanol functionalities.
  • IR spectroscopy to detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Melting point analysis to assess purity (typically 100–150°C for similar compounds) .
    Advanced labs may use mass spectrometry (ESI-MS or GC-MS) for molecular weight verification .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amino and hydroxyl groups.
  • Use amber vials to protect against light-induced degradation.
  • Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-enantiomer be achieved?

  • Methodological Answer :
  • Chiral resolution : Racemic mixtures can be separated using chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation of ketone intermediates to enforce stereoselectivity .
  • Enzymatic methods : Lipases or transaminases may selectively generate the (S)-configuration under mild aqueous conditions .

Q. What experimental strategies are used to investigate its biological activity and mechanisms?

  • Methodological Answer :
  • Receptor binding assays : Radiolabeled ligands (e.g., ³H or ¹⁴C) compete with the compound for CNS receptors (e.g., serotonin/dopamine receptors) to quantify affinity .
  • In vitro metabolic studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify oxidation or conjugation pathways .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and guide SAR studies .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Purity validation : Perform HPLC with UV/ELSD detection to rule out impurities (>98% purity required for reliable assays) .
  • Stereochemical analysis : Verify enantiomeric excess (ee) via polarimetry or chiral HPLC to ensure activity is not due to contamination with the (R)-enantiomer .
  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .

Q. What role does this compound play in drug development pipelines?

  • Methodological Answer :
  • Chiral synthon : It serves as a building block for synthesizing enantiopure β-blockers or antipsychotics. For example, coupling with acyl chlorides or sulfonyl chlorides generates amide/ester derivatives for screening .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and evaluate changes in potency/selectivity using in vitro toxicity models (e.g., HEK293 cells) .

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